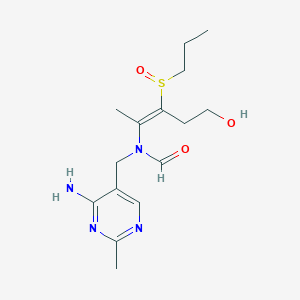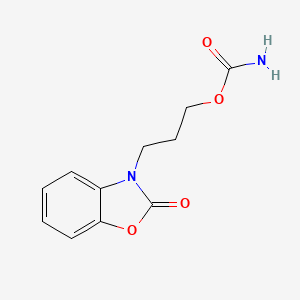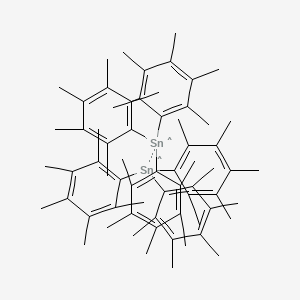
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide typically involves the reaction of 3,4-dimethylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3,4-dimethylisoxazole+chloroacetyl chloridetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides or thioamides.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
Aplicaciones Científicas De Investigación
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-methylisoxazol-5-yl)acetamide
- 2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide
- 2-chloro-N-(3,4-dimethylthiazol-5-yl)acetamide
Uniqueness
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide is unique due to the specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other isoxazole derivatives.
Propiedades
Número CAS |
69000-38-0 |
|---|---|
Fórmula molecular |
C7H9ClN2O2 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(2)10-12-7(4)9-6(11)3-8/h3H2,1-2H3,(H,9,11) |
Clave InChI |
MSFGZWJUYMLRMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


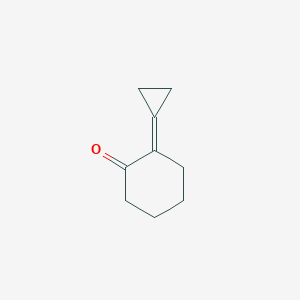

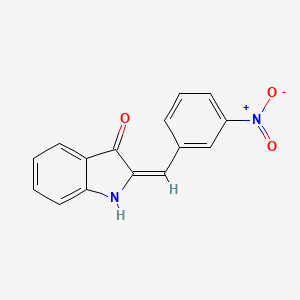

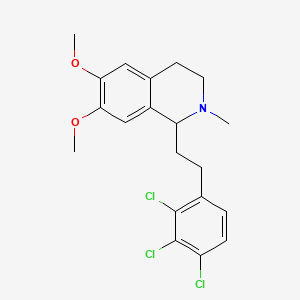
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
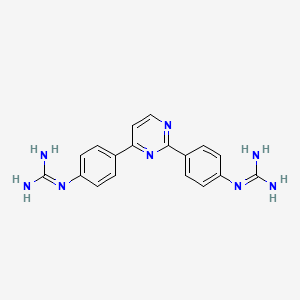

![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
